4-甲基-吡啶-3-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

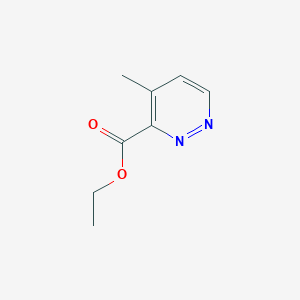

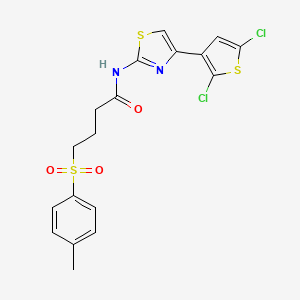

4-Methyl-pyridazine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.

BenchChem offers high-quality 4-Methyl-pyridazine-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-pyridazine-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学反应

- 吡啶嗪衍生物,包括 4-甲基-吡啶-3-甲酸乙酯,因其合成和反应而受到研究。例如,Heinisch (1973) 报告了通过催化氢化和克莱森缩合过程制备吡啶-4-甲酸及其衍生物,表明其在有机合成中的重要性 (Heinisch, 1973)。

药理活性

- 吡啶嗪羧酸的乙酯因其潜在药理活性而受到探索。Abignente 等人 (1990) 和 Luraschi 等人 (1997) 研究了这些化合物的抗炎和镇痛特性,突出了它们的潜在治疗应用 (Abignente 等人,1990); (Luraschi 等人,1997)。

机理见解和合成变化

- 研究还集中在了解涉及吡啶嗪衍生物的反应机理和探索合成方法的变化。例如,Rossi 等人 (2007) 对 4-乙氧羰基-1,2-二氮杂-1,3-二烯衍生物的反应机理提供了见解,促进了对吡啶嗪化学的更深入理解 (Rossi 等人,2007)。

新型合成和衍生物

- 合成吡啶嗪衍生物和探索其多样化应用的新方法一直是研究的主题。Murphy 等人 (2008) 描述了一种制备某些吡啶嗪羧酸乙酯的一般程序,说明了这些化合物在化学合成中的多功能性 (Murphy 等人,2008)。

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "4-Methyl-pyridazine-3-carboxylic acid ethyl ester" . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

Pyridazinone derivatives, which are structurally similar, have been found to inhibit pde activity .

Mode of Action

Esters, in general, are activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This hydrolysis could potentially affect various biochemical pathways.

Pharmacokinetics

Esters are known to undergo hydrolysis, which could potentially affect their bioavailability .

Result of Action

Pyridazine derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Methyl-pyridazine-3-carboxylic acid ethyl ester. For instance, the hydrolysis of esters is influenced by the pH of the environment .

生化分析

Biochemical Properties

. They have demonstrated a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Cellular Effects

The specific cellular effects of 4-Methyl-pyridazine-3-carboxylic acid ethyl ester are currently unknown due to the lack of studies focusing on this compound. Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-pyridazine-3-carboxylic acid ethyl ester is not well-understood. Pyridazine derivatives are known for their unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Metabolic Pathways

The metabolic pathways involving 4-Methyl-pyridazine-3-carboxylic acid ethyl ester are not well-studied. Pyridazine derivatives have been shown to interact with a variety of enzymes and cofactors .

属性

IUPAC Name |

ethyl 4-methylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)4-5-9-10-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSUIHOZLHITCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)

![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)

![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)

![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)

![N-(1-Cyanocycloheptyl)-2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide](/img/structure/B3004479.png)

![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3004486.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)